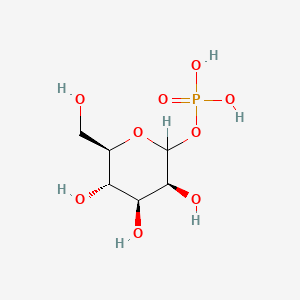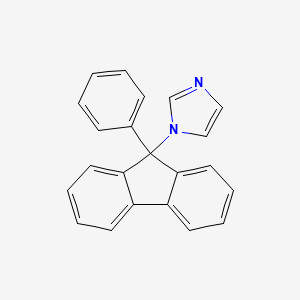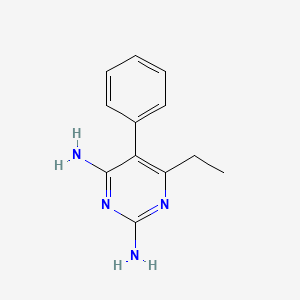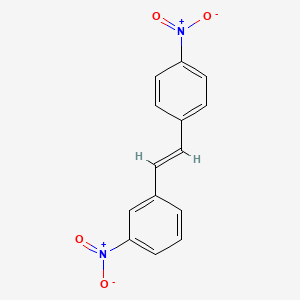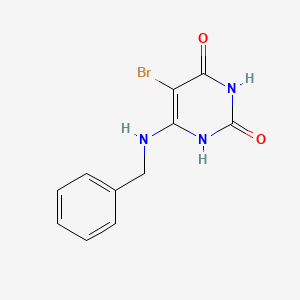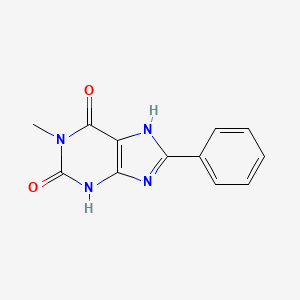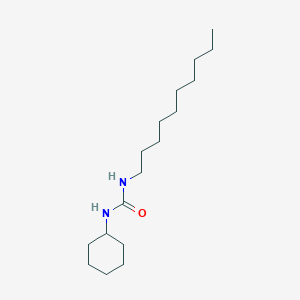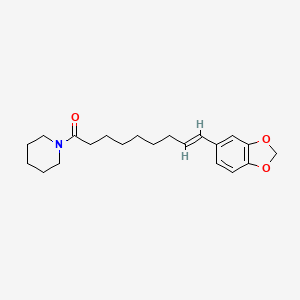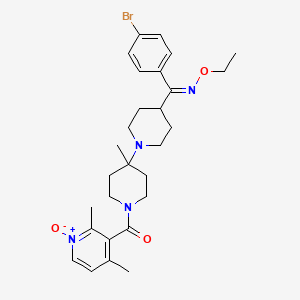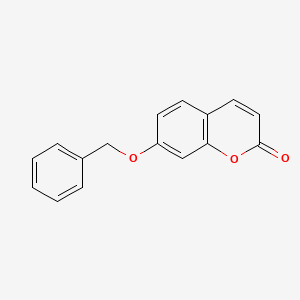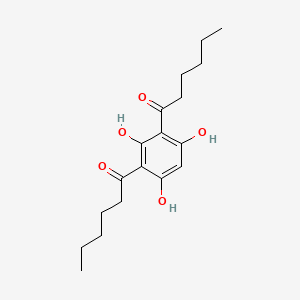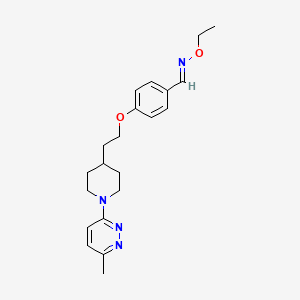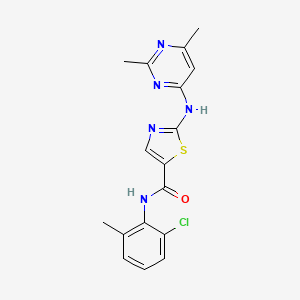
N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “PMID15546730C2” is a small molecular drug with a unique chemical structure. It has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID15546730C2” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Stepwise organic synthesis: Utilizing reagents such as organometallic compounds, acids, and bases under controlled temperature and pressure conditions.
Purification: Techniques such as chromatography and crystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of “PMID15546730C2” would likely involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The process would include:
Batch or continuous flow reactors: For the controlled synthesis of the compound.
Quality control measures: To ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
“PMID15546730C2” undergoes various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying cellular processes and molecular interactions.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which “PMID15546730C2” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Binding to receptors or enzymes: Modulating their activity and influencing cellular processes.
Inhibition or activation of signaling pathways: Affecting gene expression and protein synthesis.
Comparison with Similar Compounds
“PMID15546730C2” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as “UNII-N9PH4O199D” and “GTPL8136” share structural similarities.
Uniqueness: “PMID15546730C2” may exhibit distinct pharmacological properties, such as higher potency or selectivity for specific targets.
Properties
CAS No. |
302961-18-8 |
|---|---|
Molecular Formula |
C17H16ClN5OS |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-9-5-4-6-12(18)15(9)23-16(24)13-8-19-17(25-13)22-14-7-10(2)20-11(3)21-14/h4-8H,1-3H3,(H,23,24)(H,19,20,21,22) |
InChI Key |
WFRLFWGASBLYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=NC(=NC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



